molecular formula C17H20FNO5S B8497840 Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B8497840
M. Wt: 369.4 g/mol
InChI Key: OCTAJIYEDUUENF-NSHDSACASA-N
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Description

MK-1029 is a small molecule drug that acts as a prostaglandin D2 receptor 2 antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma .

Chemical Reactions Analysis

MK-1029 undergoes various chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon are used under hydrogen atmosphere.

    Substitution: Halogenation reactions using reagents like thionyl chloride.

    Heck Reaction: Utilizes palladium catalysts to form carbon-carbon bonds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MK-1029 has been extensively studied for its applications in:

Mechanism of Action

MK-1029 exerts its effects by antagonizing the prostaglandin D2 receptor 2, which is involved in the inflammatory response. By blocking this receptor, MK-1029 helps reduce inflammation and improve lung function in patients with respiratory diseases .

Comparison with Similar Compounds

Similar compounds to MK-1029 include other prostaglandin D2 receptor antagonists. MK-1029 is unique due to its specific catalytic synthesis methods and its high efficacy in improving lung function . Other similar compounds include:

  • MK-7246
  • AMG-853
  • OC000459

These compounds share similar mechanisms of action but differ in their chemical structures and synthesis routes.

Properties

Molecular Formula

C17H20FNO5S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(7S)-4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate

InChI

InChI=1S/C17H20FNO5S/c1-3-23-16(20)9-13-12-5-4-6-14(18)17(12)19-10-11(7-8-15(13)19)24-25(2,21)22/h4-6,11H,3,7-10H2,1-2H3/t11-/m0/s1

InChI Key

OCTAJIYEDUUENF-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CC1=C2CC[C@@H](CN2C3=C1C=CC=C3F)OS(=O)(=O)C

Canonical SMILES

CCOC(=O)CC1=C2CCC(CN2C3=C1C=CC=C3F)OS(=O)(=O)C

Origin of Product

United States

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